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Compound of Interest

Compound Name:
2-(Chloromethyl)-3-fluoropyridine

Hydrochloride

Cat. No.: B170283 Get Quote

An In-Depth Technical Guide to 2-(Chloromethyl)-3-fluoropyridine Hydrochloride: A

Strategic Building Block in Medicinal Chemistry

Introduction
2-(Chloromethyl)-3-fluoropyridine Hydrochloride, identified by the CAS Number 149463-07-

0, is a halogenated heterocyclic compound of significant interest to the pharmaceutical and

agrochemical industries.[1] Its structure, which combines a fluorinated pyridine ring with a

reactive chloromethyl group, makes it a versatile synthetic intermediate.[2][3] The strategic

incorporation of a fluorine atom onto the pyridine scaffold is a well-established strategy in

medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve

binding affinity to biological targets.[4][5] Simultaneously, the chloromethyl group provides a

reactive electrophilic site, enabling covalent linkage to a wide array of molecular scaffolds

through nucleophilic substitution. This dual functionality positions 2-(Chloromethyl)-3-
fluoropyridine Hydrochloride as a valuable building block for the synthesis of novel

therapeutic agents and other complex chemical entities.[2][6] This guide provides a

comprehensive overview of its properties, synthesis, applications, and handling protocols for

researchers and drug development professionals.

Physicochemical Properties
The fundamental properties of 2-(Chloromethyl)-3-fluoropyridine Hydrochloride are

summarized below. These characteristics are essential for its handling, reaction setup, and
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analytical characterization.

Property Value Source(s)

CAS Number 149463-07-0 [Echemi][1]

Molecular Formula C₆H₆Cl₂FN [Echemi][1]

Molecular Weight 182.03 g/mol [Echemi][1]

IUPAC Name
2-(chloromethyl)-3-

fluoropyridine;hydrochloride

Appearance
Typically a white to off-white

crystalline solid (inferred)
[Smolecule][7]

Solubility

Expected to be soluble in

water and polar organic

solvents like methanol and

DMSO (inferred from similar

salts)

[Smolecule][7]

Parent Compound CAS

149489-32-7 (for the free

base, 2-(Chloromethyl)-3-

fluoropyridine)

[Frontier Specialty Chemicals]

[8]

Synthesis and Mechanism
The synthesis of 2-(Chloromethyl)-3-fluoropyridine typically involves the electrophilic

chloromethylation of a 3-fluoropyridine precursor. The Blanc chloromethylation or related

methods using a chloromethyl ether are common industrial strategies for this type of

transformation.[2][9] The hydrochloride salt is then readily formed by treating the resulting free

base with hydrochloric acid.

General Synthetic Protocol: Chloromethylation of 3-
Fluoropyridine
This protocol describes a representative method for the synthesis of the free base, which is the

direct precursor to the hydrochloride salt.
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Step 1: Reaction Setup

In a fume hood, charge a dry, three-necked flask equipped with a magnetic stirrer, a

condenser, and a dropping funnel with 3-fluoropyridine and an inert solvent (e.g., 1,2-

dichloroethane).

Add a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride

(ZnCl₂).[9] The catalyst is crucial for activating the chloromethylating agent.

Step 2: Addition of Chloromethylating Agent

Slowly add a chloromethylating agent, such as chloromethyl methyl ether (CMME), to the

reaction mixture via the dropping funnel.[9] This reaction is exothermic and the addition

should be controlled to maintain a moderate temperature (e.g., 40-60°C).

Note: Chloromethyl ethers are potent carcinogens and must be handled with extreme

caution using appropriate personal protective equipment (PPE) and engineering controls.

Step 3: Reaction and Monitoring

Stir the mixture at a controlled temperature for several hours. The reaction progress should

be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin

Layer Chromatography (TLC).

Step 4: Work-up and Purification

Upon completion, cool the reaction mixture and carefully quench it by pouring it into ice-

water.

Separate the organic layer. Wash it sequentially with water and a saturated sodium

bicarbonate solution to neutralize any remaining acid.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate

the solvent under reduced pressure.

The crude 2-(chloromethyl)-3-fluoropyridine can be purified by vacuum distillation or column

chromatography.
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Step 5: Hydrochloride Salt Formation

Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl

acetate).

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic

solvent, until precipitation is complete.

Collect the resulting solid precipitate by filtration, wash with cold solvent, and dry under

vacuum to yield 2-(Chloromethyl)-3-fluoropyridine Hydrochloride.
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Caption: Synthetic workflow for 2-(Chloromethyl)-3-fluoropyridine HCl.
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Applications in Drug Discovery and Chemical
Synthesis
The utility of 2-(Chloromethyl)-3-fluoropyridine Hydrochloride stems from its identity as a

bifunctional reagent. It acts as an electrophilic building block that allows for the efficient

introduction of the 3-fluoro-2-pyridylmethyl moiety into target molecules.

Role as an Electrophilic Precursor
The primary application of this compound is in nucleophilic substitution reactions. The chlorine

atom on the methylene bridge is an excellent leaving group, readily displaced by a variety of

nucleophiles such as amines, phenols, thiols, and carbanions. This reaction provides a

straightforward and reliable method for coupling the fluoropyridine core to other complex

fragments, making it a staple in the construction of compound libraries for high-throughput

screening.[2][3]

The fluorinated pyridine ring itself is a privileged scaffold in modern pharmacology. Its inclusion

can:

Block Metabolic Oxidation: The strong carbon-fluorine bond can prevent metabolic

breakdown at that position, increasing the drug's half-life.[5][10]

Modulate Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine

nitrogen, which can optimize the compound's solubility, cell permeability, and receptor

binding interactions.[4]

Enhance Binding Affinity: Fluorine can engage in favorable intermolecular interactions, such

as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a protein's

active site, thereby increasing potency.[4]

This compound is therefore a key intermediate in the synthesis of active pharmaceutical

ingredients (APIs), particularly those targeting kinase-mediated signaling pathways or central

nervous system (CNS) disorders.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b170283?utm_src=pdf-body
https://www.benchchem.com/product/b1394861
https://pdf.benchchem.com/30/Application_of_2_Chloromethyl_pyrimidine_Hydrochloride_in_Medicinal_Chemistry_A_Guide_for_Researchers.pdf
https://www.mdpi.com/1424-8247/17/3/281
https://www.mdpi.com/1420-3049/30/14/3009
https://pubmed.ncbi.nlm.nih.gov/26200936/
https://pubmed.ncbi.nlm.nih.gov/26200936/
https://www.benchchem.com/product/b1394861
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(Chloromethyl)-3-fluoropyridine HCl

Nucleophilic Substitution
Nucleophile

(R-NH₂, R-OH, R-SH, etc.)

New Bioactive Molecule
(3-Fluoro-2-pyridylmethyl-R)

Click to download full resolution via product page

Caption: General reaction scheme illustrating the compound's utility.

Safety and Handling Protocols
Disclaimer: This section provides a generalized overview based on data from structurally

similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your

supplier before handling 2-(Chloromethyl)-3-fluoropyridine Hydrochloride.

Hazard Identification:

Toxicity: Likely to be harmful if swallowed.[7]

Corrosivity: Based on analogous chloromethyl pyridine hydrochlorides, this compound is

expected to cause skin irritation, and potentially severe eye irritation or damage.[7]

Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.

Recommended Handling Procedures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified

chemical fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with

skin.
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Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a

particulate filter.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion
2-(Chloromethyl)-3-fluoropyridine Hydrochloride is more than just a chemical intermediate;

it is a strategic tool for molecular design in the life sciences. Its well-defined reactivity,

combined with the beneficial physicochemical properties imparted by the fluoropyridine core,

ensures its continued relevance in the discovery and development of next-generation

pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and

handling is paramount for any scientist looking to leverage its potential in their research

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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